molecular formula C11H12N2O5 B8287477 3-Morpholino-5-nitrobenzoic acid

3-Morpholino-5-nitrobenzoic acid

Cat. No.: B8287477
M. Wt: 252.22 g/mol
InChI Key: QCZNAJKUTLQEDI-UHFFFAOYSA-N
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Description

3-Morpholino-5-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) at the 3-position and a nitro group (-NO₂) at the 5-position of the aromatic ring. The morpholino group contributes to solubility in polar solvents due to its polarity, while the nitro group enhances acidity and influences electronic properties. This compound is likely utilized in pharmaceutical intermediates or organic synthesis, though specific applications require further research.

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

3-morpholin-4-yl-5-nitrobenzoic acid

InChI

InChI=1S/C11H12N2O5/c14-11(15)8-5-9(7-10(6-8)13(16)17)12-1-3-18-4-2-12/h5-7H,1-4H2,(H,14,15)

InChI Key

QCZNAJKUTLQEDI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 3-Morpholino-5-nitrobenzoic acid is as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the development of anticoagulants, particularly in the synthesis of Apixaban, a direct inhibitor of factor Xa used for preventing thromboembolic disorders. The compound facilitates the formation of key intermediates necessary for the synthesis of Apixaban, thus emphasizing its importance in drug development processes .

Biochemical Studies

This compound has been utilized in biochemical assays to study enzyme activities and substrate specificities. For example, research has demonstrated its role in evaluating the substrate specificity of dioxygenase enzymes involved in the degradation pathways of nitroaromatic compounds. These studies have implications for bioremediation efforts, where understanding enzyme specificity can enhance the degradation of environmental pollutants .

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific electronic properties. Its nitro group can influence charge transfer characteristics, making it a candidate for applications in organic electronics and photonic devices.

Case Study 1: Anticoagulant Development

In a study published by Chao et al., the synthesis pathway involving this compound was outlined as part of a broader investigation into novel anticoagulants. The researchers demonstrated that modifications to this compound could lead to derivatives with enhanced pharmacological profiles, thereby contributing to more effective treatments for venous thromboembolism .

Case Study 2: Enzyme Specificity Analysis

A study conducted on the enzyme MnbAB from Comamonas sp. JS46 highlighted how this compound was employed to assess substrate specificity. The findings revealed that MnbAB preferentially utilizes this compound over other nitrobenzoic acid derivatives, providing insights into its potential application in bioremediation processes .

Comparison with Similar Compounds

Structural Isomers and Positional Effects

5-Morpholin-4-yl-2-nitrobenzoic acid (CAS: CB1778254) is a positional isomer of 3-Morpholino-5-nitrobenzoic acid, differing in the nitro group’s position (2 vs. 5). Key differences include:

  • Steric Interactions: The morpholino group at the 3-position may create steric hindrance with adjacent substituents, affecting reactivity in coupling reactions .
Table 1: Structural Isomer Comparison
Compound Nitro Position Morpholino Position Molecular Formula Key Properties
This compound 5 3 Likely C₁₁H₁₂N₂O₅ Higher solubility, moderate acidity
5-Morpholin-4-yl-2-nitrobenzoic acid 2 5 C₁₁H₁₂N₂O₅ Lower pKa, steric hindrance

Substituent Variations

3-Methoxy-5-nitrobenzoic Acid (CAS: Not specified, )
  • Substituent: Methoxy (-OCH₃) instead of morpholino.
  • Impact: Electron Donation: Methoxy is electron-donating, reducing acidity compared to morpholino’s mixed electronic effects. Solubility: Lower polarity than morpholino derivatives, leading to reduced water solubility.
  • Applications : Used as a precursor in dyes or agrochemicals due to nitro group reactivity .
Methyl 5-Amino-2-morpholinobenzoate (CAS: 4031-84-9, )
  • Substituent: Amino (-NH₂) instead of nitro, with an ester group.
  • Stability: Nitro groups enhance stability under acidic conditions compared to amino groups, which may oxidize.
  • Applications : Likely used in drug discovery for its amine-mediated interactions .

Fluorinated Analogues

Compounds like (3-Fluoro-5-morpholinophenyl)boronic acid (CAS: 221198-99-8, ) and 2-Fluoro-4-morpholinobenzaldehyde highlight the role of fluorine:

  • Electronic Effects : Fluorine’s electronegativity enhances electrophilic substitution reactivity.
  • Biological Activity : Fluorine can improve metabolic stability in pharmaceuticals compared to nitro groups, which may be metabolically labile .
Table 2: Substituent Effects on Key Properties
Compound Type Substituent Acidity (pKa) Solubility (Polar Solvents) Reactivity
This compound Morpholino, NO₂ Moderate High Electrophilic
3-Methoxy-5-nitrobenzoic acid Methoxy, NO₂ Higher Moderate Moderate
Methyl 5-amino-2-morpholinobenzoate Morpholino, NH₂ Lower Moderate Nucleophilic

Q & A

Q. What are the optimal synthetic routes for 3-Morpholino-5-nitrobenzoic acid, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves three steps: (1) preparation of the morpholine derivative (e.g., 2,6-dimethylmorpholine via base-catalyzed reaction of phenol derivatives with ethylene oxide), (2) nitration of benzoic acid using HNO₃/H₂SO₄ to yield 5-nitrobenzoic acid, and (3) coupling the morpholine moiety to the nitrobenzoic acid under acidic conditions. Key variables affecting yield include stoichiometry (molar ratios of reactants), temperature control during nitration (to avoid over-nitration), and the use of catalysts (e.g., Zn(OAc)₂ in coupling reactions). For optimization, consider employing continuous flow reactors for scalability and automated systems to monitor reaction progress .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the morpholine ring’s protons (δ 3.5–4.0 ppm for N-CH₂ groups) and aromatic protons from the nitrobenzoic acid moiety (δ 8.0–8.5 ppm).
  • IR Spectroscopy : Identify the nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹, broad).
  • HPLC/MS : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) coupled with mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]⁺ ion).
  • X-ray Crystallography : For structural confirmation, use SHELXL for refinement, particularly for resolving potential disorder in the morpholine ring .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Over-Nitration : Monitor nitration temperature (keep <50°C) to prevent di-nitration byproducts.
  • Esterification/Hydrolysis : Use anhydrous conditions during coupling to avoid unintended ester hydrolysis. Acid scavengers (e.g., molecular sieves) can suppress side reactions.
  • Morpholine Ring Oxidation : Avoid strong oxidizing agents; replace Pd/C with milder catalysts (e.g., Raney Ni) for nitro group reductions .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and biological interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitro group’s electron-deficient aromatic ring).
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with nitroreductase activity). Validate predictions with kinetic assays (e.g., UV-Vis monitoring of nitro-to-amine reduction rates).
  • QSAR Models : Corrogate substituent effects (e.g., methyl groups on morpholine) with biological activity data to guide analog design .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX address these?

  • Methodological Answer :
  • Disorder in Morpholine Ring : Use SHELXL’s PART and SIMU instructions to model positional disorder.
  • Twinning : Apply TWIN commands in SHELXL for data integration. High-resolution data (<1.0 Å) improves refinement.
  • Hydrogen Bonding Networks : Analyze via PLATON to identify interactions stabilizing the crystal lattice. For macromolecular complexes, employ SHELXPRO for phase extension .

Q. How does the nitro group’s reduction in this compound compare to similar compounds, and what analytical methods validate the products?

  • Methodological Answer :
  • Reduction Mechanism : Catalytic hydrogenation (H₂/Pd-C) or enzymatic reduction (e.g., nitroreductase) yields 3-Morpholino-5-aminobenzoic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or UV-Vis spectroscopy (absorbance shift from nitro’s λₘₐₓ ~260 nm to amine’s ~280 nm).
  • Product Validation : LC-MS for molecular weight confirmation; 1H^1H-NMR to detect amine protons (δ 5.5–6.5 ppm, broad). Compare kinetic data (e.g., rate constants) with analogs (e.g., 3-nitrobenzoic acid) to assess electronic effects of the morpholine substituent .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For antimicrobial activity, check MIC values against standardized strains (e.g., ATCC controls).
  • Structural Variability : Use X-ray or NMR to confirm batch-to-batch purity; impurities (e.g., unreacted morpholine) may skew results.
  • Dose-Response Curves : Replicate experiments with rigorous statistical analysis (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal assays (e.g., fluorescence-based viability vs. colony counting) .

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